molecular formula C17H15F3N2O2S B2728840 2-(3-(Trifluoromethyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 330190-03-9

2-(3-(Trifluoromethyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2728840
CAS No.: 330190-03-9
M. Wt: 368.37
InChI Key: FZXCHEAHHAECGW-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a trifluoromethylbenzamido group and a carboxamide moiety. Below, we compare this compound with structurally related analogs, emphasizing substituent effects on activity, physicochemical properties, and therapeutic applications.

Properties

IUPAC Name

2-[[3-(trifluoromethyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2S/c18-17(19,20)10-5-3-4-9(8-10)15(24)22-16-13(14(21)23)11-6-1-2-7-12(11)25-16/h3-5,8H,1-2,6-7H2,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXCHEAHHAECGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(Trifluoromethyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H14F3N3O2S
  • Molecular Weight : 351.35 g/mol
  • CAS Number : Not explicitly mentioned in the search results.

The compound features a tetrahydrobenzo[b]thiophene core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Pharmacological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities. Here are some key findings regarding the pharmacological effects of this compound:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of benzothiophene can possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and bioactivity of such compounds .
  • Anticancer Potential :
    • Similar compounds have been investigated for their ability to inhibit cancer cell proliferation. The tetrahydrobenzo[b]thiophene scaffold has been linked to various mechanisms of action, including apoptosis induction in cancer cells .
  • Enzyme Inhibition :
    • Compounds in this class may act as enzyme inhibitors. For example, some derivatives have shown effectiveness as inhibitors of certain kinases or other enzymes involved in cancer progression and inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Cellular Targets : The trifluoromethyl group enhances the compound's interaction with cellular membranes and targets within cells.
  • Inhibition of Key Enzymes : Research suggests that similar compounds can inhibit enzymes critical to tumor growth and inflammation pathways.
  • Induction of Apoptosis : Some studies indicate that these compounds can trigger programmed cell death in malignant cells through mitochondrial pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialActive against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific kinases related to cancer

Case Study Example

A study involving a related compound demonstrated significant inhibition of cell growth in various cancer lines (e.g., breast and lung cancer), showcasing an IC50 value in the low micromolar range. This suggests a potent anticancer effect potentially applicable for therapeutic development .

Scientific Research Applications

Dopamine D2 Receptor Modulation

Recent studies have identified the compound as a negative allosteric modulator of the dopamine D2 receptor (D2R). This property suggests potential applications in treating neuropsychiatric disorders where dopamine signaling is dysregulated. Research indicates that modifications to the compound's structure can enhance its affinity and efficacy at D2R, making it a candidate for further development in psychopharmacology .

Anti-Influenza Activity

The compound has been evaluated for its antiviral properties, particularly against influenza viruses. In vitro assays demonstrated significant cytopathic protection abilities in infected cells, indicating that derivatives of this compound could serve as novel anti-influenza agents . The structure-activity relationship (SAR) studies reveal that specific substitutions on the benzamide ring can enhance antiviral efficacy.

Anti-Cancer Potential

Research has shown that compounds similar to 2-(3-(Trifluoromethyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation. Further exploration into its anti-cancer properties could lead to new therapeutic strategies in oncology .

Inflammation Modulation

The compound's ability to modulate inflammatory pathways has been investigated, particularly in diseases characterized by chronic inflammation. Its structural features suggest that it may interact with inflammatory mediators, providing a basis for its use in treating conditions such as rheumatoid arthritis or inflammatory bowel disease .

Supramolecular Chemistry

The unique structural characteristics of this compound allow it to participate in supramolecular assemblies through π–π stacking interactions and hydrogen bonding. These interactions can be harnessed in designing novel materials with specific optical or electronic properties .

Drug Delivery Systems

Due to its lipophilic nature and ability to form stable complexes with various carriers, this compound shows promise in drug delivery applications. It can be integrated into polymer matrices or liposomal formulations to enhance the bioavailability of poorly soluble drugs .

Case Studies

Study FocusFindingsImplications
Dopamine D2R Modulation Identified as a negative allosteric modulatorPotential treatment for schizophrenia
Anti-Influenza Activity Significant cytopathic protection against influenzaDevelopment of new antiviral therapies
Cytotoxicity in Cancer Cells Induced apoptosis in specific cancer linesNew avenues for cancer treatment
Supramolecular Assembly Participated in π–π stacking and hydrogen bondingNovel material design possibilities

Comparison with Similar Compounds

Structural and Functional Comparison

Core Structural Features

All analogs share the 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide backbone but differ in substituents at the 2-position (benzamido group) and side-chain modifications. Key variations include:

  • Trifluoromethyl group : Enhances metabolic stability and lipophilicity.
  • Substituents on the benzamido group : Chloro (Cl), methoxy (OCH₃), or trimethoxy (3,4,5-OCH₃) groups.
  • Side-chain extensions : Acetamide, pyrazole, or piperazine moieties.

Physicochemical Properties

Table 2: Physicochemical Comparison
Property Target Compound (Trifluoromethyl) JAMI1001A (Pyrazole-Acetamide) Compound 122 (Piperazine) TCI Flt-3 Inhibitor (Dimethoxy)
Hydrogen Bond Donors 3 (estimated) 3 3 3
Hydrogen Bond Acceptors 8 (estimated) 8 9 7
LogP (XlogP) ~2.5 (estimated) 1.9 ~2.2 ~2.0
Topological Polar Surface Area ~100 Ų (estimated) 139 Ų ~120 Ų ~110 Ų
Key Substituents CF₃, carboxamide CF₃, pyrazole, hydroxymethyl 4-methoxyphenylpiperazine 3,4-dimethoxybenzamido
  • Trifluoromethyl Group : Increases lipophilicity (higher LogP) and resistance to oxidative metabolism .
  • Methoxy/Piperazine Groups : Enhance solubility (lower LogP) and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., AChE) .
  • Pyrazole Side Chain : Introduces additional hydrogen-bonding sites (e.g., hydroxymethyl) for receptor binding .

Q & A

Q. How to ensure reproducibility in cytotoxicity or antibacterial assays?

  • Methodology : Standardize cell lines (e.g., MCF-7 breast cancer) and bacterial strains (e.g., S. aureus ATCC 25923). Use triplicate technical replicates and positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antibacterial tests) .

Tables for Key Data

Property Typical Range Technique Reference
Melting Point195–226°CDifferential Scanning Calorimetry
logP (Calculated)3.2–4.1HPLC Retention Time
IC₅₀ (Acetylcholinesterase)0.8–12 µMEllman’s Assay
MIC (S. aureus)8–64 µg/mLBroth Microdilution

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